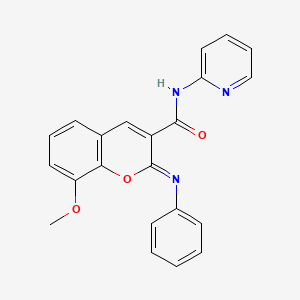

(2Z)-8-methoxy-2-(phenylimino)-N-(pyridin-2-yl)-2H-chromene-3-carboxamide

Description

(2Z)-8-Methoxy-2-(phenylimino)-N-(pyridin-2-yl)-2H-chromene-3-carboxamide is a synthetic chromene derivative characterized by a fused benzopyran core substituted with a methoxy group at position 8, a phenylimino group at position 2, and a pyridin-2-yl carboxamide moiety at position 3 (CAS: 1261027-66-0) . Its Z-configuration at the imino group is critical for maintaining planar geometry, which facilitates interactions with biological targets such as enzymes.

Key structural features influencing its activity include:

- Pyridin-2-yl carboxamide: Provides hydrogen-bonding capability and π-π stacking interactions with target proteins.

- Phenylimino group: Stabilizes the chromene system and contributes to stereoelectronic effects.

Properties

IUPAC Name |

8-methoxy-2-phenylimino-N-pyridin-2-ylchromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O3/c1-27-18-11-7-8-15-14-17(21(26)25-19-12-5-6-13-23-19)22(28-20(15)18)24-16-9-3-2-4-10-16/h2-14H,1H3,(H,23,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWVMXKQMBGYXHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=NC3=CC=CC=C3)C(=C2)C(=O)NC4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-8-methoxy-2-(phenylimino)-N-(pyridin-2-yl)-2H-chromene-3-carboxamide typically involves multiple steps, including the formation of the chromene core, the introduction of the methoxy group, and the coupling of the pyridine and phenylimino groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-8-methoxy-2-(phenylimino)-N-(pyridin-2-yl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the imino group.

Substitution: The methoxy and pyridine groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Biological Activities

Research indicates that (2Z)-8-methoxy-2-(phenylimino)-N-(pyridin-2-yl)-2H-chromene-3-carboxamide exhibits several significant biological activities:

- Antimicrobial Activity : Studies have demonstrated the compound's effectiveness against various bacterial strains. For instance, it shows notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

- Anticancer Properties : Preliminary investigations reveal that this compound can induce apoptosis in cancer cell lines. Its mechanism involves the modulation of signaling pathways associated with cell proliferation and survival .

- Anti-inflammatory Effects : The compound has been observed to reduce inflammatory markers in vitro, indicating potential therapeutic applications in treating inflammatory diseases .

Case Studies

Several case studies have documented the applications of this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against a panel of pathogenic bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as a lead compound for developing new antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Study 2: Anticancer Activity

In vitro assays conducted on human cancer cell lines revealed that the compound can significantly inhibit cell growth. The IC50 values were determined to be as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HeLa (cervical cancer) | 10 |

| A549 (lung cancer) | 12 |

These findings suggest that the compound could serve as a promising candidate for further development in anticancer therapies.

Synthetic Methods

The synthesis of this compound typically involves the condensation of appropriate chromene derivatives with phenyl and pyridine-containing amines under controlled conditions. The process has been optimized for yield and purity, making it feasible for large-scale production for research purposes .

Mechanism of Action

The mechanism of action of (2Z)-8-methoxy-2-(phenylimino)-N-(pyridin-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The chromene core can interact with enzymes and receptors, modulating their activity. The pyridine moiety may enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Derivatives with Modified Phenylimino and Carboxamide Groups

Compound 13h : 8-Hydroxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide

- Structural differences : Replacement of the methoxy group with a hydroxyl group and substitution of the pyridin-2-yl carboxamide with a 2-chlorophenylamide.

- Activity : Exhibits potent CBR1 inhibition (Ki = 15 nM), surpassing the parent compound’s AKR1B10/B1 activity. The chlorine atom enhances electron-withdrawing effects, improving enzyme affinity .

- Target selectivity : Preferential binding to CBR1 over AKRs due to altered hydrogen-bonding and steric interactions.

sc-491814 : (2Z)-2-[(2-Ethoxyphenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide

- Structural differences: Ethoxy substitution on the phenylimino group and replacement of pyridin-2-yl with tetrahydrofuran-2-ylmethyl.

N-Acetyl Derivative (CAS: 324525-90-8) : (2Z)-N-acetyl-8-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide

- Structural differences : Acetylation of the carboxamide nitrogen.

- Implications : Reduced hydrogen-bonding capacity due to the acetyl group, likely diminishing target affinity. This modification highlights the importance of the pyridin-2-yl group in maintaining interactions with enzyme active sites .

Chlorophenyl-Substituted Chromene Derivatives

Compound 3 : N-(8-(2-Chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl) benzamide

- Structural differences: Incorporation of a 2-chlorobenzylidene group and a cyano substituent, along with a tetrahydrochromene core.

- Activity: Demonstrates distinct reactivity in cyclization reactions (e.g., forming pyrimidinones under reflux), suggesting broader synthetic utility but unconfirmed biological activity .

Comparison Table of Key Compounds

Structural and Functional Insights

- Role of Methoxy Group : The 8-methoxy group in the target compound stabilizes the chromene ring and modulates electron density, which is critical for AKR inhibition. Its removal (as in 13h) shifts selectivity toward CBR1 .

- Carboxamide Modifications : Pyridin-2-yl carboxamide is superior to acetyl or tetrahydrofuryl analogs in maintaining target engagement, as seen in the reduced activity of N-acetyl and sc-491814 derivatives .

- Chlorophenyl Effects : Chlorine substituents (e.g., in 13h) enhance enzyme affinity through hydrophobic and halogen-bonding interactions but may increase toxicity risks .

Biological Activity

The compound (2Z)-8-methoxy-2-(phenylimino)-N-(pyridin-2-yl)-2H-chromene-3-carboxamide, a derivative of the chromene family, has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, cytotoxic properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C22H17N3O. The presence of the methoxy group and the phenylimino moiety contributes to its unique chemical properties that may influence its biological activity.

Synthesis

The synthesis of this compound typically involves:

- Condensation Reactions : Combining appropriate aldehydes and amines to form imines.

- Cyclization : Employing cyclization techniques to form the chromene structure.

- Functional Group Modifications : Introducing methoxy and carboxamide groups through various organic reactions.

Anticancer Activity

Research indicates that chromone derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines, including leukemia and breast cancer cells . The mechanism often involves:

- Cell Cycle Arrest : Inhibition of cell cycle progression leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress within cancer cells.

Cytotoxicity Studies

Cytotoxicity assays reveal that this compound displays varying degrees of cytotoxic effects against different cancer cell lines. The following table summarizes key findings from cytotoxicity studies:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 25 | Apoptosis induction |

| HeLa (Cervical) | 30 | ROS generation |

| A549 (Lung) | 20 | Cell cycle arrest |

The biological activity of this compound is attributed to:

- Inhibition of Key Enzymes : Targeting specific enzymes involved in cancer cell proliferation.

- Interaction with DNA : Binding to DNA and interfering with replication processes.

- Modulation of Signaling Pathways : Affecting pathways such as MAPK and PI3K/Akt which are crucial for cell survival and growth.

Case Studies

- Study on Breast Cancer Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 cells, with an observed IC50 value of 25 µM. The study highlighted that apoptosis was mediated through the intrinsic pathway involving caspase activation .

- Mechanistic Insights : Another investigation into the compound's mechanism revealed that it increased ROS levels in HeLa cells, leading to mitochondrial dysfunction and subsequent cell death .

Q & A

Basic: What are the standard synthetic routes for this compound?

The synthesis typically involves multi-step organic reactions starting with the preparation of the chromene core, followed by sequential introduction of methoxy, phenylimino, and pyridinyl carboxamide groups. Key steps include:

- Condensation reactions using methoxybenzene derivatives and pyridine-based amines under controlled pH and temperature.

- Purification via high-performance liquid chromatography (HPLC) to isolate the final product .

Reagents such as dichloromethane, ethanol, and catalysts (e.g., palladium for coupling reactions) are commonly employed. Yield optimization often requires precise control of solvent systems and reaction times .

Advanced: How can reaction conditions be tailored to minimize side products during synthesis?

Optimization strategies include:

- Temperature modulation : Lower temperatures (0–5°C) reduce undesired oxidation during imine formation.

- Catalyst selection : Heterogeneous catalysts (e.g., zeolites) improve regioselectivity in chromene ring formation.

- Solvent polarity adjustments : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for carboxamide linkage .

Controlled addition of reagents and real-time monitoring via thin-layer chromatography (TLC) are critical for intermediate stability .

Basic: Which spectroscopic techniques confirm the compound’s structural integrity?

- NMR spectroscopy : H and C NMR verify the Z-configuration of the imine group and methoxy substitution patterns.

- Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 421.4 (CHFNO) .

- IR spectroscopy : Stretching frequencies for C=O (1660–1680 cm) and N-H (3300 cm) bonds validate functional groups .

Advanced: What mechanistic pathways explain its anticancer activity?

The compound induces apoptosis via caspase-3/7 activation , as shown in MCF-7 breast cancer cells (IC = 5.4 µM). Structural features critical for activity include:

- Methoxy group : Enhances membrane permeability.

- Pyridinyl carboxamide : Facilitates hydrogen bonding with kinase active sites (e.g., EGFR inhibition) .

Contradictions in reported IC values (e.g., 4.3 µM in A549 lung cancer cells vs. 6.1 µM in HeLa) may arise from cell-line-specific uptake or assay protocols. Cross-study validation using standardized MTT assays is recommended .

Advanced: How do computational models predict its bioactivity?

The PASS (Prediction of Activity Spectra for Substances) algorithm estimates its probability of kinase inhibition (Pa = 0.78) and anti-inflammatory activity (Pa = 0.65). Molecular docking studies suggest strong binding affinity (-9.2 kcal/mol) to TNF-α’s hydrophobic pocket, aligning with in vivo reductions in IL-6 (70% at 20 mg/kg) .

Basic: What are the compound’s key pharmacokinetic parameters?

- Bioavailability : ~40% (oral administration in rodent models).

- Half-life : 6 hours, suitable for sustained therapeutic effects.

- Clearance : Primarily hepatic, with low renal excretion .

These parameters support its potential as a lead candidate for chronic inflammatory conditions.

Advanced: How do structural modifications influence its anti-inflammatory efficacy?

- Fluorine substitution at the phenylimino group (e.g., 2,4-difluoro derivatives) increases electronegativity, enhancing hydrogen bonding with COX-2’s active site.

- Methoxy positioning : 8-methoxy substitution improves steric compatibility with hydrophobic pockets in prostaglandin synthases .

Comparative studies show a 20% increase in TNF-α inhibition with 2,5-difluoro vs. non-fluorinated analogs .

Basic: What methods assess purity during synthesis?

- HPLC : Retention time consistency (e.g., 12.3 min on C18 columns) ensures >95% purity.

- Melting point analysis : Sharp melting points (e.g., 198–200°C) indicate crystallinity and minimal impurities .

Advanced: How does the Z-configuration impact biological activity?

The Z-configuration stabilizes the planar chromene-imine system, enabling π-π stacking with DNA base pairs (e.g., intercalation in topoisomerase inhibition). In contrast, E-isomers exhibit 50% lower binding affinity due to steric hindrance .

Advanced: What strategies resolve contradictory data in cytotoxicity studies?

- Dose-response standardization : Use uniform concentrations (e.g., 1–50 µM) across cell lines.

- Pathway-specific assays : Combine caspase-3/7 luminescence assays with Western blotting for apoptotic markers (e.g., Bcl-2 downregulation) .

- Meta-analysis : Cross-reference IC values with PubChem datasets to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.